The design of 2-phenylquinoline derivatives to inhibit the S. aureus NorA efflux pump represents a novel approach to address the challenge of antimicrobial resistance. These compounds have shown to restore the antibacterial activity of ciprofloxacin and synergize with ethidium bromide, indicating their potential as efflux pump inhibitors (EPIs)4.
The synthesis of 4-phenylquinoline derivatives with modifications at the 2-position has led to the discovery of potential antidepressant drugs. These compounds have demonstrated significant activity in preclinical models, suggesting their potential for development as new therapeutic agents for depression2.
2-Phenylquinoline has been isolated from Galipea longiflora and shown to possess gastroprotective and anti-secretory properties. The compound's ability to reduce oxidative damage and inhibit gastric acid secretion positions it as a promising candidate for the treatment of gastric ulcers3.
Certain 2-phenylvinylquinoline derivatives have exhibited strong antiproliferative activities against breast, lung, and CNS cancer cell lines. These findings highlight the potential of these compounds as antitumor agents, with some inducing cell cycle arrest and apoptosis in cancer cells5.
The synthesis of 4-alkoxy-2-phenylquinoline derivatives has led to the identification of potent antiplatelet agents. These compounds have shown to be more active than traditional drugs like indomethacin, indicating their potential use in preventing thrombotic diseases6.
New 2-phenylquinolin-4-one derivatives have been designed and evaluated for their antitumor activities. Some of these compounds have shown selective inhibition of cancer cell lines and significant effects on the autophosphorylation of IGF-1R, making them promising candidates for anticancer drug development8.
The investigation of 2-phenylquinazolines as inhibitors of BCRP has revealed that certain substitutions at position 4 enhance the inhibitory effect. These findings suggest a potential role for these compounds in overcoming drug resistance in cancer therapy9.
2-Phenylquinolin-4-ol is synthesized from various precursors, primarily through methods involving quinoline derivatives. It falls under the category of heterocyclic compounds, specifically within the class of quinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring.
The synthesis of 2-Phenylquinolin-4-ol can be achieved through several methods, with one effective approach being the reductive cyclization of 2-nitrochalcones using formic acid as a carbon monoxide surrogate. This method allows for high yields and avoids the use of gaseous carbon monoxide, making it safer and more efficient.
The molecular structure of 2-Phenylquinolin-4-ol consists of a fused quinoline ring system with distinct functional groups:
2-Phenylquinolin-4-ol participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-Phenylquinolin-4-ol often involves interactions with biological targets such as enzymes or receptors:
The physical and chemical properties of 2-Phenylquinolin-4-ol are crucial for understanding its behavior in various applications:
The applications of 2-Phenylquinolin-4-ol span several fields:
2-Phenylquinolin-4-ol, systematically named as 2-phenyl-1H-quinolin-4-one, is a bicyclic heterocyclic compound with the molecular formula C₁₅H₁₁NO. Its structure consists of a quinoline core (benzene fused with pyridine) substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position. This arrangement allows for keto-enol tautomerism, where the 4-hydroxyl form (quinolinol) equilibrates with the 4-keto form (quinolinone), as evidenced by spectroscopic data [2] [3].
Systematic Identifiers:
Table 1: Physicochemical Properties of 2-Phenylquinolin-4-ol
Property | Value | Source |
---|---|---|
Molecular Weight | 221.25 g/mol | [3] |
Density | 1.2 ± 0.1 g/cm³ | [3] |
Boiling Point | 434.0 ± 33.0 °C (760 mmHg) | [3] |
Flash Point | 216.3 ± 25.4 °C | [3] |
LogP (Partition Coefficient) | 4.25 | [3] |
Hydrogen Bond Acceptors | 2 | [2] |
Hydrogen Bond Donors | 1 (enol) / 0 (keto) | [2] |
The compound’s planarity and conjugation system enable π-π stacking interactions with biological targets, while the nitrogen atom facilitates hydrogen bonding and coordination with metal ions. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺ CCS = 146.8 Ų) further characterize its structural behavior in mass spectrometry [2].
Quinoline chemistry originated with Runge’s isolation of quinoline from coal tar in 1834 [6]. The 2-phenylquinolin-4-ol scaffold emerged as a synthetic analogue during early 20th-century explorations into quinoline derivatives. Its synthesis historically relied on:
The compound gained prominence in the 1990s when Professor Kuo’s group identified 2-phenyl-4-quinolone derivatives (e.g., CHM-1) as antimitotic agents. This spurred "scaffold hopping" strategies to optimize bioactivity, leading to geometric isomers like 4-phenyl-2-quinolones (4-PQs) [4]. 2-Phenylquinolin-4-ol derivatives were subsequently developed as simplified analogues of podophyllotoxin (a complex microtubule inhibitor), reducing synthetic challenges associated with multiple chiral centers while retaining anticancer properties [4] [6].
2-Phenylquinolin-4-ol is a privileged scaffold in drug discovery due to:
Table 2: Key Biological Activities of 2-Phenylquinolin-4-ol Derivatives
Activity | Mechanism | Potency Example | Source |
---|---|---|---|
Anticancer | Tubulin polymerization inhibition | IC₅₀ = 0.32 μM (COLO205 cells) | [4] |
Antibacterial | DNA gyrase A inhibition (Staphylococcus aureus) | Comparable to ciprofloxacin | [7] |
Antiviral | HIV reverse transcriptase inhibition | Hybrid derivatives active | [5] [8] |
Antimalarial | Heme polymerization inhibition | Structural similarity to quinine | [6] |
Recent studies highlight its role as:
In silico analyses confirm favorable drug-likeness: moderate molecular weight (221–350 g/mol), LogP (2–4), and hydrogen bonding capacity, aligning with Lipinski’s rule of five [3] [4]. Derivatives show low predicted cardiotoxicity and carcinogenicity, though some carry AMES toxicity risks requiring structural mitigation [4]. The scaffold’s versatility positions it as a cornerstone for developing novel therapeutics against evolving drug-resistant pathogens and cancers [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: